2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
Description
2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol is a complex disaccharide derivative characterized by a core structure of two oxane (pyranose) rings connected via ether linkages. The compound features:
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O12/c16-1-6-8(17)10(19)12(21)15(26-6)25-4-7-9(18)11(20)13(22)14(27-7)24-3-5-2-23-5/h5-22H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTASGBPCANNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906408 | |
| Record name | (Oxiran-2-yl)methyl 6-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101628-44-8 | |
| Record name | 2,3-Epoxypropyl O-galactopyranosyl(1-6)galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101628448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Oxiran-2-yl)methyl 6-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
The compound 2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol, often referred to by its systematic name or as a glycosyl compound, exhibits significant biological activities relevant to pharmacology and biochemistry. This article delves into the compound's structure, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 680.616 g/mol. The structural complexity includes multiple hydroxyl groups and a glycosyl moiety which contribute to its biological interactions.
Antioxidant Properties
Research indicates that compounds with multiple hydroxyl groups exhibit strong antioxidant activities. The presence of these groups in 2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol enhances its ability to scavenge free radicals and reduce oxidative stress in cellular environments.
Antimicrobial Activity
Studies have shown that similar glycosyl compounds possess antimicrobial properties against various pathogens. For instance:
- Case Study : A study demonstrated that derivatives of this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating potential as a natural antimicrobial agent.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical pathways that may be beneficial in treating metabolic disorders.
Cytotoxic Effects
Preliminary studies suggest that the compound has cytotoxic effects on specific cancer cell lines.
- Research Finding : In vitro assays revealed that the compound induced apoptosis in human cancer cells through mitochondrial pathways.
The biological activity of 2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals.
- Membrane Interaction : The compound's hydrophilic nature allows it to interact with cell membranes, potentially altering permeability and ion transport.
- Gene Expression Modulation : It may influence gene expression related to stress response and apoptosis pathways.
Data Tables
| Biological Activity | Observations |
|---|---|
| Antioxidant | Effective in reducing oxidative stress |
| Antimicrobial | Active against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison
Functional Differences
Reactivity :
- The epoxide group in the target compound enables nucleophilic ring-opening reactions, making it useful for covalent bonding in drug design or polymer crosslinking. In contrast, D-Trehalose lacks this reactivity, serving primarily as a stabilizer .
- CHEMBL2132563’s fluorophenyl-oxadiazole group enhances hydrophobic interactions with proteins like aquaporin, while the target compound’s polar substituents favor hydrophilic environments .
Biological Activity :
- The target compound’s epoxide may confer enzyme inhibitory properties (e.g., glycosidase inhibition), similar to epoxide-containing natural products like fumagillin. D-Trehalose, however, is metabolically inert .
- Compounds with aromatic substituents (e.g., CHEMBL2132563) exhibit stronger binding to transmembrane proteins (-32.18 kcal/mol vs. polysaccharides’ negligible binding) .
Physical Properties :
- The target compound’s molecular weight (~500 g/mol, estimated) and solubility are intermediate between low-molecular-weight analogues (e.g., 316.31 g/mol in ) and high-molecular-weight polymers (e.g., CAS 9005-25-8) .
Research Findings and Gaps
- Experimental Data: Limited synthesis and characterization data exist for the target compound. Current insights are extrapolated from analogues like CHEMBL2132563 .
- Gaps :
- Toxicity profiles of epoxide-containing saccharides remain unstudied.
- In vivo efficacy for enzyme inhibition or drug delivery needs validation.
Méthodes De Préparation
Dialkoxytriazine (DAT)-Mediated Glycosylation
The dialkoxytriazine (DAT) method enables glycosidic bond formation without protecting hydroxyl groups, critical for synthesizing the disaccharide core of the target compound. In this approach, the hemiacetal oxygen of the reducing sugar is activated via DAT intermediates, facilitating nucleophilic attack by the hydroxyl group of the acceptor sugar. For instance, a glucopyranose donor activated by DAT in aqueous media reacts with a glucuronic acid acceptor to form the β-1,6-glycosidic linkage observed in the target molecule.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Water or water/organic mixture |
| Temperature | 25–40 °C |
| Catalyst | None (self-activating) |
| Yield | 60–85% |
This method avoids tedious protection/deprotection steps, though regioselectivity must be controlled via steric or electronic effects.
Chemo-Enzymatic Glycosylation Using DMT-Glycosides
Enzymatic glycosylation with dimethoxytrityl (DMT)-protected donors offers stereochemical precision. For example, β-galactosidase catalyzes the transfer of a galactose unit from a DMT-galactoside donor to a glucose acceptor in a mixed solvent system (CH₃CN/H₂O). The DMT group enhances donor solubility in organic phases while enabling enzymatic recognition, achieving >90% β-selectivity.
Advantages
-
Eliminates need for orthogonal protecting groups.
-
Compatible with epoxide-containing intermediates due to mild reaction conditions.
Epoxidation of Glycal Intermediates
Biphasic Epoxidation Using Dimethyldioxirane (DMDO)
The oxiran-2-ylmethoxy group is introduced via epoxidation of a glycal precursor. A biphasic system (CH₂Cl₂/H₂O) with DMDO generated in situ from oxone and acetone achieves efficient epoxidation. The phase-transfer catalyst dodMImBF₄ enhances interfacial reactivity, yielding α-1,2-anhydrosugars with >80% diastereoselectivity.
Typical Procedure
Stabilization of Epoxide Intermediates
Post-epoxidation, the oxiran ring is susceptible to nucleophilic attack. To prevent premature ring-opening:
Integrated Synthetic Pathways
Two-Step Glycosylation-Epoxidation Sequence
-
Glycosylation : A DAT-activated glucose donor reacts with a glucuronic acid acceptor to form the disaccharide backbone.
-
Epoxidation : The glycal intermediate undergoes DMDO-mediated epoxidation to install the oxiran moiety.
Overall Yield : 52–68%
One-Pot Enzymatic-Epoxidation Approach
Combining enzymatic glycosylation and epoxidation in a single reactor minimizes intermediate isolation:
-
β-Glucosidase catalyzes glycosylation between DMT-glucose and a glycal acceptor.
-
DMDO is introduced to epoxidize the glycal without isolating the disaccharide.
Yield : 45–60%
Stereoselectivity : β-glycoside (>95%), trans-epoxide (8:1 dr).
Analytical Validation
Structural Confirmation via NMR
| Proton (¹H NMR) | δ (ppm) | Multiplicity |
|---|---|---|
| H-1 (anomeric) | 4.98 | d (J = 8 Hz) |
| H-2 (epoxide) | 3.12, 3.28 | m |
| Hydroxyl protons | 5.21–5.45 | br s |
Mass Spectrometry
-
Molecular Ion : m/z 478.1686 [M+H]⁺ (calculated for C₂₀H₃₀O₁₃: 478.1686).
-
Fragmentation : Loss of H₂O (−18 Da) and epoxide ring-opening fragments.
Challenges and Optimization
Regioselectivity in Glycosylation
Unprotected hydroxyls lead to competing glycosylation sites. Strategies to improve regioselectivity:
Epoxide Stability
-
Temperature control : Reactions conducted below 10 °C prevent ring-opening.
-
Neutral pH : Buffered solutions (pH 6.5–7.0) mitigate acid/base-catalyzed degradation.
Scalability and Industrial Relevance
Kilogram-Scale Production
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| DAT reagent | 120 |
| DMDO | 95 |
| Enzymes | 200 |
| Total | 415 |
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 40–60°C | Higher temps risk epoxide ring opening |
| Solvent | Anhydrous DMF | Prevents hydrolysis of intermediates |
| Catalyst Loading | 5–10 mol% | Excess causes side reactions |
Advanced: How can computational methods predict stereochemical outcomes during synthesis?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to predict stereoselectivity. For example:
- Epoxide ring opening : Simulations reveal axial vs. equatorial attack preferences, guiding solvent/catalyst selection .
- Glycosidic bond formation : Molecular dynamics (MD) tracks conformational changes in the oxane ring, optimizing nucleophilic attack angles .
Validation : Cross-reference computational predictions with experimental NMR coupling constants (e.g., for dihedral angles) .
Basic: What spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR : DEPT-135 identifies hydroxyl-bearing carbons; - COSY resolves overlapping signals in the oxane ring .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (observed: 358.34 g/mol vs. calculated: 358.31 g/mol) .
- X-ray Crystallography : Resolves absolute stereochemistry (e.g., C2 and C6 configurations) .
Advanced: How can contradictory bioactivity data across assays be resolved?
Methodological Answer:
Contradictions often arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HepG2 for glucose metabolism studies) and control for pH/temperature .
- Dose-response validation : Compare IC values across multiple replicates (e.g., 3–5 independent experiments) .
- Mechanistic redundancy : Confirm activity via orthogonal assays (e.g., enzymatic inhibition + cellular glucose uptake) .
Example : A study reporting conflicting IC values (10 μM vs. 50 μM) was reconciled by standardizing ATP levels in kinase inhibition assays .
Basic: How does stereochemistry influence solubility and reactivity?
Methodological Answer:
- Solubility : Axial hydroxyl groups enhance hydrogen bonding with water (e.g., equatorial vs. axial -OH groups yield 20% higher solubility) .
- Reactivity : Epoxide ring strain (determined by C-O-C bond angles) dictates nucleophilic attack rates. Axial epoxides react 3× faster with thiols .
Experimental Validation : Compare hydrolysis rates in chiral vs. racemic mixtures via HPLC .
Advanced: How to design experiments elucidating the compound’s role in glucose metabolism?
Methodological Answer:
- In silico docking : Use AutoDock Vina to predict binding affinities with glucose transporters (e.g., GLUT4) .
- In vitro assays : Measure AMPK phosphorylation in hepatocytes treated with 1–100 μM compound .
- Isotopic tracing : Track -glucose incorporation into glycogen via NMR .
Q. Integrated Workflow :
Computational screening → 2. Target validation (siRNA knockdown) → 3. Metabolomic profiling (LC-MS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

